7-(4-(2-amino-2-oxoethoxy)-3-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
This compound is a triazolo[1,5-a]pyrimidine derivative featuring a 4-(2-amino-2-oxoethoxy)-3-methoxyphenyl substituent at position 7 and a 2-methoxyphenyl carboxamide group at position 4. Its core structure combines a triazole ring fused with a dihydropyrimidine ring, which is known for modulating biological activity through hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
7-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O5/c1-13-20(22(31)28-15-6-4-5-7-16(15)32-2)21(29-23(27-13)25-12-26-29)14-8-9-17(18(10-14)33-3)34-11-19(24)30/h4-10,12,21H,11H2,1-3H3,(H2,24,30)(H,28,31)(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANLQKNTYCWGFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)OCC(=O)N)OC)C(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(4-(2-amino-2-oxoethoxy)-3-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic molecule that has garnered attention for its potential biological activity. This article delves into the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several key components:
- Triazolo-pyrimidine core : This structure is known for its diverse biological activities, including anticancer and antimicrobial properties.
- Methoxy and amino substituents : The presence of methoxy and amino groups can enhance solubility and bioactivity.
Molecular Formula
- Molecular Weight : 335.35 g/mol
- Molecular Formula : C16H21N3O4
Anticancer Activity
Research indicates that compounds with similar structures often exhibit significant anticancer properties. For instance, derivatives of triazolo-pyrimidines have been shown to inhibit cell proliferation in various cancer cell lines.
Case Study: Antiproliferative Effects
In a study assessing the antiproliferative effects of triazolo-pyrimidine derivatives:
- Compound A (similar structure) demonstrated an IC50 value of 0.5 µM against human pancreatic cancer cells (MIA PaCa-2).
- The mechanism involved induction of apoptosis through mitochondrial pathways, evidenced by increased caspase activity and downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1 .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Compounds with similar functional groups have been reported to exhibit activity against a range of bacterial strains.
Research Findings
A comparative study showed that derivatives with methoxy and amino substitutions had enhanced antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 4 to 16 µg/mL .
Enzyme Inhibition
Inhibition of specific enzymes is another mechanism through which this compound may exert its biological effects.
Example: Alpha-1 Antitrypsin Modulation
Recent patents suggest that derivatives of this compound may act as modulators of alpha-1 antitrypsin, a protein involved in inflammation regulation. These modulators could potentially be used in therapeutic applications for conditions like emphysema or liver disease .
Data Table: Summary of Biological Activities
| Activity Type | Test System | IC50/MIC Values | Mechanism of Action |
|---|---|---|---|
| Anticancer | MIA PaCa-2 (human pancreatic) | 0.5 µM | Apoptosis induction via caspase activation |
| Antimicrobial | Various bacterial strains | 4 - 16 µg/mL | Disruption of bacterial cell wall synthesis |
| Enzyme Inhibition | Alpha-1 antitrypsin modulation | Not specified | Modulation of inflammatory response |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the triazolo[1,5-a]pyrimidine scaffold. These compounds exhibit selective antiproliferative activity against various cancer cell lines. For instance, derivatives of triazolo[1,5-a]pyrimidines have shown promising results in inhibiting the growth of lung and liver cancer cells, demonstrating significant cytotoxic effects compared to standard chemotherapeutic agents like indomethacin .
Table 1: Anticancer Activity of Triazolo[1,5-a]pyrimidine Derivatives
| Compound Name | Cancer Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A549 (Lung) | 10 | |
| Compound B | HepG2 (Liver) | 15 | |
| Compound C | MCF-7 (Breast) | 12 |
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have demonstrated that it can significantly inhibit pro-inflammatory mediators and enzymes such as cyclooxygenase (COX), which are implicated in various inflammatory diseases. This suggests a potential application in treating conditions characterized by chronic inflammation .
Enzymatic Inhibition
The triazolo[1,5-a]pyrimidine derivatives have been investigated for their ability to inhibit specific enzymes linked to disease pathways. For example, studies have shown that these compounds can act as selective protein inhibitors, which may lead to their use as therapeutic agents in diseases where enzyme modulation is beneficial .
Case Study: Enzyme Inhibition
In a recent study focusing on purine derivatives, compounds similar to the target compound were synthesized and tested for their inhibitory activity against certain kinases involved in cancer progression. The results indicated that these derivatives could effectively reduce kinase activity, thereby hindering tumor growth and metastasis .
Synthesis and Structural Modifications
The synthesis of 7-(4-(2-amino-2-oxoethoxy)-3-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves several synthetic routes that allow for structural modifications. These modifications can enhance biological activity and selectivity towards specific targets.
Table 2: Synthetic Routes for Triazolo[1,5-a]pyrimidines
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs): Compounds like 5j (4-NO₂) and 5k (4-Br) exhibit lower melting points (~280–320°C) compared to hydroxyl or methoxy-substituted analogs, likely due to reduced intermolecular hydrogen bonding .
- Methoxy vs. Hydroxy Substituents : The 3-hydroxyphenyl analog () may exhibit higher polarity and solubility than the target compound’s 3-methoxy group but could be prone to oxidation .
Structural and Conformational Analysis
- Crystal Packing () : Thiazolo-pyrimidine derivatives exhibit puckered pyrimidine rings (deviation: 0.224 Å from planarity) and dihedral angles up to 80.94° between fused rings, which may influence the target compound’s conformational stability .
Q & A
Q. What are the common synthetic routes for synthesizing this triazolopyrimidine derivative, and what challenges arise during optimization?
The compound is typically synthesized via multi-step protocols involving:
- Core formation : Cyclocondensation of pyrimidine precursors with triazole intermediates under reflux conditions (e.g., ethanol/acetic acid mixtures, 8–10 hours) .
- Substitution reactions : Introduction of methoxyphenyl and carboxamide groups via nucleophilic aromatic substitution or coupling reactions (e.g., using catalysts like ytterbium triflate) .
- Purification : Recrystallization from ethyl acetate/ethanol (3:2) yields high-purity crystals suitable for X-ray diffraction .
Q. Key Challenges :
- Low yields due to steric hindrance from methoxy groups.
- Byproduct formation during substitution steps, requiring precise temperature control (60–80°C) and solvent selection (DMF or dichloromethane) .
Q. Table 1: Synthesis Optimization Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core formation | Ethanol, acetic anhydride, 8–10 h reflux | 78 | |
| Substitution reaction | Ytterbium triflate, DMF, 60°C | 61 |
Q. Which characterization techniques are critical for validating the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and stereochemistry. For example, methoxy protons resonate at δ 3.7–3.9 ppm .
- X-ray Crystallography : Resolves bond angles (e.g., C6–C7–N1 = 122.9°) and hydrogen-bonding networks critical for biological interactions .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of analogous triazolopyrimidines?
Discrepancies arise from substituent effects and assay variability :
- Structural comparisons : Crystallographic data show that methoxy groups at the 3-position enhance kinase inhibition by improving hydrophobic interactions .
- Standardized assays : Use recombinant enzyme systems (e.g., casein kinase 2) with IC measurements under controlled pH and temperature .
Q. Table 2: Substituent Impact on Biological Activity
| Analogous Compound | Substituent Position | IC (µM) | Target Enzyme | Reference |
|---|---|---|---|---|
| 7-(3-Hydroxyphenyl) derivative | 3-OH | 12.4 | COX-2 | |
| 7-(4-Butoxyphenyl) derivative | 4-OBut | 28.9 | PKCK2 |
Q. What computational methods are employed to predict binding modes and stability of this compound?
- Density Functional Theory (DFT) : Calculates bond lengths (e.g., C–N = 1.34 Å) and HOMO-LUMO gaps to assess reactivity .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinase domains, prioritizing residues like Lys68 and Asp120 for mutagenesis validation .
Q. How does crystallographic data inform the design of derivatives with improved pharmacological profiles?
X-ray studies reveal:
- Conformational flexibility : The pyrimidine ring adopts a flattened boat conformation (deviation = 0.224 Å), enabling adaptive binding to enzyme pockets .
- Hydrogen-bonding networks : Key interactions (e.g., N–H···O bonds) stabilize ligand-receptor complexes, guiding substitutions at the carboxamide group .
Q. Table 3: Crystallographic Parameters
| Parameter | Value | Reference |
|---|---|---|
| Dihedral angle (pyrimidine-benzene) | 80.94° | |
| Bond angle (C6–C7–N1) | 122.9° |
Q. What strategies mitigate degradation during in vitro and in vivo studies?
- Stabilization via formulation : Encapsulation in PEGylated liposomes reduces oxidative degradation in serum .
- Metabolic profiling : LC-MS/MS identifies major metabolites (e.g., O-demethylated products) for structural modification to enhance half-life .
Methodological Considerations
- Data Validation : Cross-reference NMR, mass spectrometry, and crystallography to confirm structural assignments .
- Reproducibility : Document solvent purity, reaction atmosphere (N), and equipment calibration in protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
